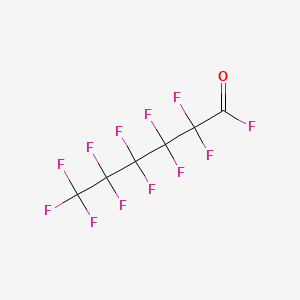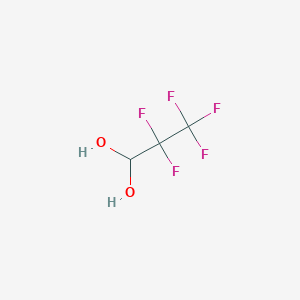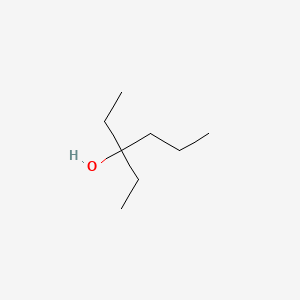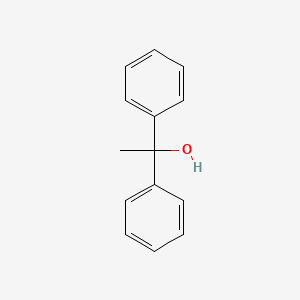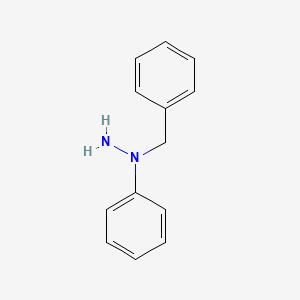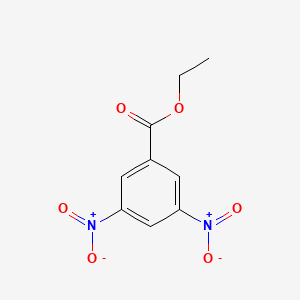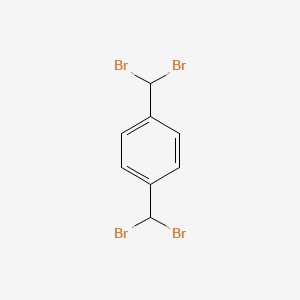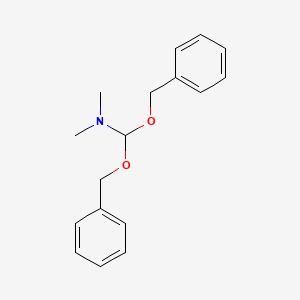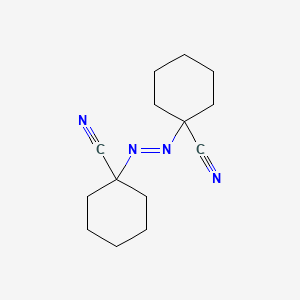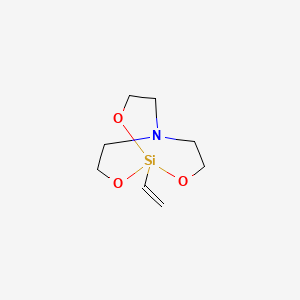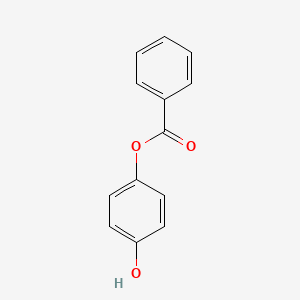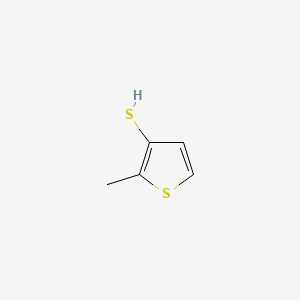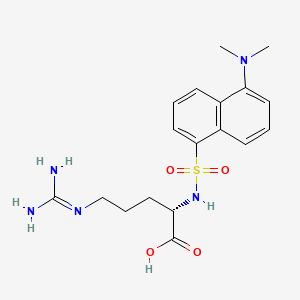
丹酰-L-精氨酸
描述
Dansyl-L-arginine is a compound that contains an N-terminal fluorophore (dansyl), making it useful as a fluorescent marker or probe . It is used as a site-specific marker for drug binding pockets on proteins .
Synthesis Analysis
The Dansyl Method for Identifying N-Terminal Amino Acids involves the reaction of the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) with the free amino groups of peptides and proteins . Total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .Molecular Structure Analysis
Dansyl-L-arginine has a molecular formula of C18H25N5O4S . Its molecular weight is 407.5 g/mol . The InChIKey of Dansyl-L-arginine is HRBPBWKDJGGGCX-AWEZNQCLSA-N .Chemical Reactions Analysis
Dansyl-L-arginine undergoes a reaction with dansyl chloride, yielding dansylated reaction products . This reaction is used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) .Physical And Chemical Properties Analysis
Dansyl-L-arginine has a molecular weight of 407.5 g/mol . Its molecular formula is C18H25N5O4S . The InChIKey of Dansyl-L-arginine is HRBPBWKDJGGGCX-AWEZNQCLSA-N .科学研究应用
酶相互作用研究
丹酰-L-精氨酸已被用于研究酶相互作用,特别是与胰蛋白酶和胰蛋白酶原的相互作用。由于酶-丹酰-L-精氨酸复合物的形成,丹酰基团的荧光强度增强是一个关键的观察结果。 这对于理解酶动力学和活性位点结合具有重要意义 .
手性配体交换毛细管电色谱
丹酰-L-精氨酸衍生物在毛细管电色谱中用作手性配体。 这种应用对于氨基酸的对映体分离至关重要,其中手性配体交换机制允许区分氨基酸的D和L形式 .
蛋白质组学和代谢组学
丹酰-L-精氨酸用于蛋白质组学和代谢组学中蛋白质和代谢物的定量和鉴定。 它所经历的丹磺酰化反应是分析复杂生物样品的关键,为生物化学途径和分子机制提供了见解 .
作用机制
Target of Action
Dansyl-L-arginine primarily targets free amino groups of peptides and proteins . The compound is used in the analysis of amino acids, where it serves as a chemical derivatization agent .
Mode of Action
Dansyl-L-arginine interacts with its targets through a process known as dansylation . In this process, Dansyl-L-arginine (in the form of Dansyl chloride) is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . During this incubation, free amines react with Dansyl chloride, yielding dansylated reaction products .
Biochemical Pathways
The dansylation process affects the biochemical pathways of amino acid analysis . The resulting dansylated reaction products are well-retained on reverse-phase columns, which is a critical aspect of liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of amino acids .
Pharmacokinetics
The compound’s role in the analysis of amino acids suggests that its bioavailability is primarily determined by its ability to react with free amines and form dansylated reaction products .
Result of Action
The primary result of Dansyl-L-arginine’s action is the formation of dansylated reaction products . These products are crucial for the analysis of amino acids, as they are well-retained on reverse-phase columns and can be effectively analyzed using LC-MS .
Action Environment
The action of Dansyl-L-arginine is influenced by the environment in which the dansylation reaction takes place . Specifically, the reaction requires a sodium carbonate buffer and is conducted at room temperature . The presence of free amines is also essential for Dansyl-L-arginine to react and form dansylated reaction products .
生化分析
Biochemical Properties
Dansyl-L-arginine plays a significant role in biochemical reactions, primarily due to its fluorescent properties. It is used as a site-specific marker for drug binding pockets on proteins. For instance, Dansyl-L-arginine interacts with human serum albumin at the site 1 drug binding site . This interaction is crucial for studying the binding characteristics and affinities of various drugs. Additionally, Dansyl-L-arginine can be used to label proteins and peptides, facilitating the study of their structure and function .
Cellular Effects
Dansyl-L-arginine has been shown to affect various cellular processes. It can inhibit the contraction of vascular and intestinal smooth muscles by acting as a calcium antagonist and inhibiting aerobic metabolism . This inhibition affects cell signaling pathways and cellular metabolism, leading to decreased oxygen consumption and ATP content in the affected cells . These effects highlight the potential of Dansyl-L-arginine in studying cellular functions and metabolic processes.
Molecular Mechanism
The mechanism of action of Dansyl-L-arginine involves its interaction with specific biomolecules. The dansyl group in Dansyl-L-arginine reacts with the free amino groups of peptides and proteins, forming a stable bond that is resistant to acid hydrolysis . This interaction allows Dansyl-L-arginine to act as a fluorescent probe, enabling the identification and study of N-terminal amino acids in peptides and proteins . Additionally, Dansyl-L-arginine can inhibit enzyme activity by binding to specific sites on the enzyme, thereby affecting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dansyl-L-arginine can change over time. The stability and degradation of Dansyl-L-arginine are crucial factors that influence its long-term effects on cellular function. Studies have shown that Dansyl-L-arginine can maintain its fluorescent properties for extended periods, making it a reliable tool for long-term biochemical studies . The degradation of Dansyl-L-arginine over time can affect its efficacy and accuracy in experiments, necessitating careful monitoring and handling .
Dosage Effects in Animal Models
The effects of Dansyl-L-arginine can vary with different dosages in animal models. High doses of Dansyl-L-arginine can lead to toxic or adverse effects, such as inhibition of smooth muscle contraction and decreased oxygen consumption . These effects highlight the importance of determining the optimal dosage for specific applications to avoid potential toxicity. Additionally, threshold effects observed in studies indicate that even low doses of Dansyl-L-arginine can significantly impact cellular functions and metabolic processes .
Metabolic Pathways
Dansyl-L-arginine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is synthesized from L-arginine and a dansyl group, and its degradation involves multiple pathways initiated by enzymes such as arginase and nitric-oxide synthase . These pathways produce metabolites like nitric oxide, polyamines, and creatine, which play essential roles in cellular functions and metabolic processes . The interaction of Dansyl-L-arginine with these enzymes and cofactors highlights its significance in studying metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Dansyl-L-arginine within cells and tissues are influenced by various factors, including transporters and binding proteins. Dansyl-L-arginine can be transported across cell membranes and distributed within different cellular compartments, affecting its localization and accumulation . The interaction of Dansyl-L-arginine with specific transporters and binding proteins facilitates its movement within cells, enabling its use as a fluorescent probe in various biochemical studies .
Subcellular Localization
Dansyl-L-arginine exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes . The targeting signals and post-translational modifications of Dansyl-L-arginine direct it to specific compartments or organelles, influencing its role in biochemical reactions and cellular functions . This subcellular localization is crucial for understanding the mechanisms of action and effects of Dansyl-L-arginine in various cellular contexts.
属性
IUPAC Name |
5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPBWKDJGGGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950945 | |
| Record name | N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28217-22-3 | |
| Record name | Dansyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


